molecular formula C7H8BrNO B582489 4-Bromo-2-methoxy-5-methylpyridine CAS No. 1227494-49-6

4-Bromo-2-methoxy-5-methylpyridine

Cat. No. B582489
M. Wt: 202.051
InChI Key: SACMFJALIRLQLS-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-5-methylpyridine is C7H8BrNO . It has a molecular weight of 202.05 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-methoxy-5-methylpyridine are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-5-methylpyridine is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .

Scientific Research Applications

Preparation of Crown-Ester-Bipyridines and Viologens

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
  • Methods of Application : The process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .

Raw Material in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyes

  • Scientific Field : Organic Synthesis, Pharmaceutical Chemistry, Agrochemistry, Dye Chemistry
  • Application Summary : 4-Bromo-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 4-Bromo-2-methoxy-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including the preparation of 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole . This optimized synthesis avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : The optimized synthesis starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 4-Bromo-2-methoxy-5-methylpyridine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These derivatives have potential therapeutic applications in various diseases .
  • Methods of Application : The synthesis starts from 5-bromo-2-methylpyridin-3-amine and involves several steps, including the preparation of various arylboronic acids through Suzuki cross-coupling reaction . This optimized synthesis avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : The optimized synthesis resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher than the yield from a previously published synthesis .

Safety And Hazards

4-Bromo-2-methoxy-5-methylpyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

4-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACMFJALIRLQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-5-methylpyridine

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